[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine
Overview
Description
[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a cyclopropyl group, a phenoxy group, and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate alkylating agent to form 3-methylphenoxyalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Oxides, ketones, and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted amine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine: Similar structure with a different position of the methyl group on the phenoxy ring.
[1-Cyclopropyl-2-(3-chlorophenoxy)ethyl]amine: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness:
Structural Features: The presence of the cyclopropyl group and the specific positioning of the methyl group on the phenoxy ring make [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine unique.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-2-(3-methylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHOKGWMDIJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.